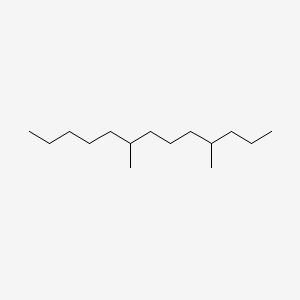
4,8-Dimethyltridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyltridecane is a chemical compound with the molecular formula C15H32 This compound is characterized by its structure, which includes a tridecane backbone with two methyl groups attached at the 4th and 8th positions . It is a colorless liquid with low solubility and volatility at room temperature .
Méthodes De Préparation
The synthesis of 4,8-Dimethyltridecane can be achieved through various chemical reactions. One common method involves the alkylation of tridecane with methylating agents under specific reaction conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
4,8-Dimethyltridecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The primary products are alkanes with fewer carbon atoms.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Applications De Recherche Scientifique
4,8-Dimethyltridecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable for studying reaction mechanisms and kinetics.
Biology: This compound can be used in the study of lipid metabolism and as a model compound for understanding the behavior of similar aliphatic hydrocarbons in biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and delivery systems.
Industry: It is utilized in the production of lubricants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyltridecane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid membranes, affecting their fluidity and function. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially influencing membrane-associated processes .
Comparaison Avec Des Composés Similaires
4,8-Dimethyltridecane can be compared with other similar alkanes, such as:
Tridecane: The parent compound without methyl substitutions.
2,6-Dimethyltridecane: Another isomer with methyl groups at different positions.
Hexadecane: A longer-chain alkane with similar properties but different applications.
The uniqueness of this compound lies in its specific methyl group positioning, which influences its chemical reactivity and physical properties .
Propriétés
Numéro CAS |
55030-62-1 |
|---|---|
Formule moléculaire |
C15H32 |
Poids moléculaire |
212.41 g/mol |
Nom IUPAC |
4,8-dimethyltridecane |
InChI |
InChI=1S/C15H32/c1-5-7-8-11-15(4)13-9-12-14(3)10-6-2/h14-15H,5-13H2,1-4H3 |
Clé InChI |
IRMGDQSAWLAMIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)CCCC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)
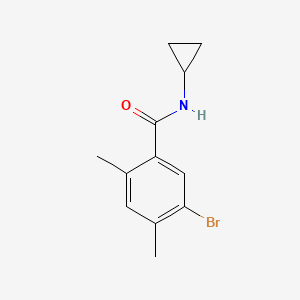
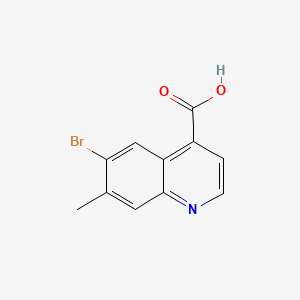
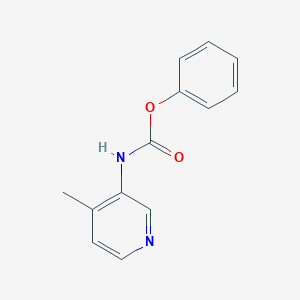
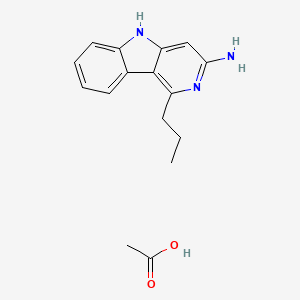
![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
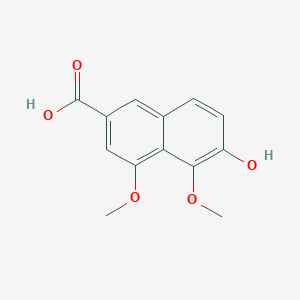
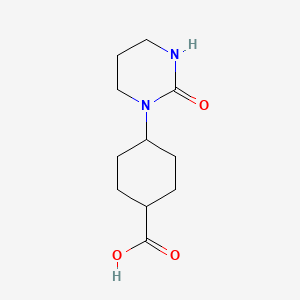
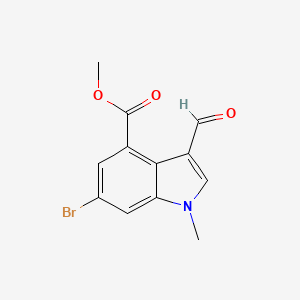
![7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)
![Spiro[3.6]decane-1,3-dione](/img/structure/B13929124.png)
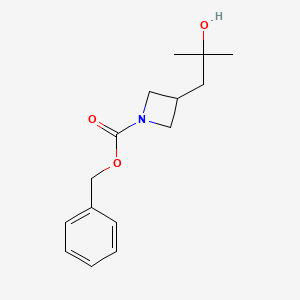
![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)
